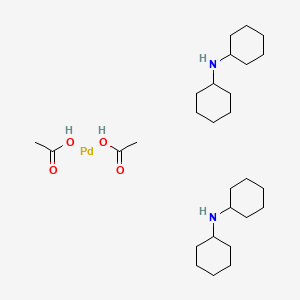

Bis(dicyclohexylamino)palladium acetate

Description

Significance of Palladium(II) Catalysis in Contemporary Organic Synthesis

Palladium catalysis has become one of the most versatile and essential tools in modern organic synthesis. caltech.edunumberanalytics.com Its impact spans the creation of pharmaceuticals, agrochemicals, polymers, and natural products, fundamentally altering the approach to retrosynthetic analysis. caltech.edu The power of palladium lies in its ability to catalyze a wide array of chemical transformations with high efficiency and functional group tolerance. caltech.edunumberanalytics.com

While much of the historical focus has been on palladium(0) catalysis, the role of palladium(II) has gained significant attention. caltech.edu Pd(II) complexes are typically electrophilic and stable in air, allowing them to interact effectively with electron-rich molecules like olefins, alkynes, and arenes. caltech.edu Palladium-catalyzed reactions generally proceed through a catalytic cycle that involves changes in the oxidation state of the metal, commonly between Pd(0) and Pd(II). caltech.edunumberanalytics.com This cycle often includes key steps such as oxidative addition, transmetalation, and reductive elimination. numberanalytics.comnumberanalytics.com The development of sophisticated ligands that modify the reactivity and stability of the palladium center has been crucial to expanding the scope of these reactions, making palladium catalysis a cornerstone of modern chemistry. numberanalytics.comnih.gov

Overview of Bis(dicyclohexylamino)palladium Acetate (B1210297) (DAPCy) as a Pre-catalyst in Advanced Catalytic Methodologies

In the landscape of palladium catalysis, pre-catalysts are of paramount importance. A pre-catalyst is a stable, well-defined, and easily handled chemical compound that, under specific reaction conditions, converts into the highly reactive, catalytically active species. nih.govnih.gov This approach circumvents the challenges associated with preparing and handling often unstable and air-sensitive active catalysts, such as certain Pd(0) complexes. nih.gov Palladium(II) complexes frequently serve as pre-catalysts, which are reduced in situ to generate the active Pd(0) catalyst required for the catalytic cycle to begin. caltech.edu

Bis(dicyclohexylamino)palladium Acetate, commonly abbreviated as DAPCy, is a prominent example of a Pd(II) pre-catalyst used in advanced catalytic methodologies. alfachemic.com It is a yellow crystalline solid that serves as a highly effective and versatile catalyst source for a variety of palladium-catalyzed cross-coupling reactions. alfachemic.comstrem.com The structure of DAPCy features a central palladium atom coordinated to two dicyclohexylamine (B1670486) ligands and two acetate ligands.

Detailed Research Findings

Research has demonstrated the efficacy of DAPCy in several specialized, high-value synthetic transformations. Its applications are particularly notable in cross-coupling reactions, which are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds.

Key applications highlighted in research include:

Coupling of Aryl Iodides with Triarylbismuths: DAPCy effectively catalyzes the reaction between aryl iodides and triarylbismuth compounds, enabling the formation of new biaryl structures. alfachemic.comguidechem.com

Suzuki-Miyaura Coupling Reactions: DAPCy is instrumental in Suzuki-Miyaura coupling, a powerful method for creating carbon-carbon bonds. alfachemic.com It has been successfully used in the coupling of dibromopyrone with boronic acids and in reactions involving dihexylfluorene derivatives, often under mild, aerobic conditions, which adds to its practical utility. alfachemic.comguidechem.com

Synthesis of Carbazole Derivatives: The pre-catalyst is used in the synthesis of complex organic molecules such as 3,6-diphenyl-9-hexyl-9H-carbazole derivatives. alfachemic.comguidechem.com

These specific applications underscore the role of DAPCy as a reliable pre-catalyst for constructing complex molecular architectures that are important in materials science and medicinal chemistry. alfachemic.com

Compound Data

Table 1: Physical and Chemical Properties of this compound (DAPCy)

| Property | Value |

| IUPAC Name | acetic acid;dicyclohexylazanide;palladium(2+) alfachemic.comamericanelements.com |

| Synonyms | DAPCy, trans-Bis(dicyclohexylamine)palladium(II) acetate, Bis(dicyclohexylamino)palladium diacetate alfachemic.comamericanelements.comwarshel.com |

| CAS Number | 628339-96-8 alfachemic.comstrem.com |

| Molecular Formula | C₂₈H₅₂N₂O₄Pd alfachemic.comscbt.com |

| Molecular Weight | 587.14 g/mol strem.comscbt.com |

| Appearance | Yellow crystalline solid strem.com |

Table 2: Selected Catalytic Applications of DAPCy

| Reaction Type | Substrates | Key Feature |

| Biaryl Synthesis | Aryl Iodides and Triarylbismuths | Efficient C-C bond formation. alfachemic.comguidechem.com |

| Suzuki-Miyaura Coupling | Dihexylfluorene Derivatives | Effective under mild, aerobic conditions. alfachemic.comguidechem.com |

| Suzuki-Miyaura Coupling | Dibromopyrone and Boronic Acids | Facilitates coupling with specialized substrates. alfachemic.comguidechem.com |

| Carbazole Synthesis | Not specified | Synthesis of complex heterocyclic compounds. alfachemic.comguidechem.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C28H54N2O4Pd |

|---|---|

Molecular Weight |

589.2 g/mol |

IUPAC Name |

acetic acid;N-cyclohexylcyclohexanamine;palladium |

InChI |

InChI=1S/2C12H23N.2C2H4O2.Pd/c2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2*1-2(3)4;/h2*11-13H,1-10H2;2*1H3,(H,3,4); |

InChI Key |

BCMDRXGEFNHZRV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CC(=O)O.C1CCC(CC1)NC2CCCCC2.C1CCC(CC1)NC2CCCCC2.[Pd] |

Origin of Product |

United States |

Synthetic Routes and Precursor Formation of Bis Dicyclohexylamino Palladium Acetate

Formation of Bis(dicyclohexylamino)palladium Acetate (B1210297) from Palladium(II) Precursors

The synthesis of bis(dicyclohexylamino)palladium acetate, a key catalyst in various organic transformations, originates from palladium(II) precursors, most commonly palladium(II) acetate. The formation of this complex is a critical step that dictates the subsequent reactivity and efficiency of the catalyst.

Ligand Exchange Processes in the Synthesis of Bis(amine)palladium(II) Carboxylate Complexes

The fundamental process for synthesizing bis(amine)palladium(II) carboxylate complexes, such as this compound, is through a ligand exchange reaction. rsc.org In this process, the amine, in this case, dicyclohexylamine (B1670486), acts as a nucleophile and displaces the acetate ligands from the palladium(II) center.

The reaction of palladium(II) acetate with two equivalents of an amine (R2NH) leads to the formation of a trans-bis(amine)palladium(II) acetate complex. This transformation involves the coordination of the nitrogen atom of the amine to the palladium center, resulting in the displacement of the acetate groups. Spectroscopic studies, including FT-IR and NMR, have been instrumental in characterizing these complexes and confirming the coordination of the amine to the palladium ion. rsc.org In the presence of amine ligands, it is proposed that the carboxyl moieties are bound to the palladium ions through a monodentate bonding, in contrast to the bridging bidentate coordination found in pure palladium carboxylates. rsc.orgresearchgate.net

The general structure of these complexes is [Pd(R2NH)2(OAc)2], where R2NH represents the amine ligand and OAc is the acetate group. The stability and reactivity of the resulting complex are influenced by the nature of the amine. nih.gov The formation of such complexes is a crucial step in the generation of active catalysts for various cross-coupling reactions. alfachemic.com

Reactivity and Aggregate Behavior of Palladium(II) Acetate Precursors (e.g., Trimeric Pd3(OAc)6) in Catalyst Generation

Palladium(II) acetate is well-known to exist predominantly as a trimeric species, Pd3(OAc)6, in the solid state and in non-coordinating solvents. researchgate.netosi.lv This trimeric structure consists of a triangle of palladium atoms bridged by acetate ligands. rsc.org The reactivity of this trimer is a key factor in the formation of the desired monomeric bis(amine)palladium(II) acetate complex.

The addition of a coordinating ligand, such as dicyclohexylamine, leads to the disintegration of this trimeric palladium aggregate. rsc.orgresearchgate.net The amine molecules coordinate to the palladium centers, breaking the acetate bridges and leading to the formation of monomeric palladium complexes. researchgate.net This process is essential for generating the catalytically active species, as the monomeric form is generally more reactive in subsequent catalytic cycles.

The dissociation of the trimer can be influenced by several factors, including the solvent and the nature of the amine. nih.gov In solution, an equilibrium can exist between the trimeric, dimeric, and monomeric forms of palladium acetate, and the presence of an amine shifts this equilibrium towards the monomeric species. nih.gov This fragmentation of the palladium cluster is a critical initiation step for many palladium-catalyzed reactions. nih.gov

Factors Influencing Palladium Catalyst Purity and Reproducibility in Laboratory and Industrial Scale

The purity and reproducibility of palladium catalysts are of paramount importance for their effective use in both academic research and industrial applications. Several factors can significantly impact the quality of the synthesized catalyst.

One of the primary challenges is the presence of impurities in the starting palladium precursor. Commercial palladium(II) acetate can contain byproducts such as Pd3(OAc)5(NO2) and insoluble polymeric [Pd(OAc)2]n, which can affect the catalyst's performance and lead to batch-to-batch variability. osi.lv The synthesis method of the palladium acetate itself can introduce these impurities. For instance, the reaction of palladium metal with a mixture of nitric acid and acetic acid can produce the nitrite-containing impurity. rsc.org

The conditions of the catalyst synthesis, including temperature, solvent, and stoichiometry, play a crucial role. Inconsistent reaction conditions can lead to the formation of palladium black (elemental palladium), which can reduce the catalyst's activity and complicate product purification. nih.gov The choice of solvent can also influence the aggregation state of the palladium precursor and the rate of ligand exchange. nih.gov

Scaling up the synthesis from a laboratory to an industrial setting presents additional challenges. researchgate.net Maintaining consistent heat and mass transfer in large reactors is critical for ensuring uniform product quality. The difficulty in separating homogeneous catalysts from the reaction mixture can lead to product contamination with residual palladium, which is a significant concern, particularly in the pharmaceutical industry. researchgate.netnih.gov The development of robust and reproducible synthetic protocols, along with stringent quality control measures, is essential to overcome these challenges and ensure the reliable performance of palladium catalysts. nih.gov

| Factor | Influence on Catalyst Purity and Reproducibility |

| Precursor Purity | Impurities in starting materials (e.g., Pd3(OAc)5(NO2) in Pd3(OAc)6) can alter catalytic activity and lead to inconsistent results. osi.lv |

| Reaction Conditions | Variations in temperature, solvent, and stoichiometry can lead to the formation of side products like palladium black, affecting catalyst performance. nih.gov |

| Ligand Quality | The purity of the amine ligand is crucial; impurities can lead to the formation of undesired palladium complexes. |

| Scale-Up Issues | Maintaining consistent reaction conditions during scale-up is challenging and can lead to batch-to-batch variations in catalyst quality. researchgate.net |

| Purification Methods | Ineffective purification can leave residual starting materials or byproducts, contaminating the final catalyst. nih.gov |

Catalytic Activity and Reaction Scope of Bis Dicyclohexylamino Palladium Acetate

Carbon-Carbon (C-C) Bond Forming Reactions

The palladium catalyst, trans-Bis(dicyclohexylamine)palladium(II) acetate (B1210297), known as DAPCy, has demonstrated utility in facilitating various carbon-carbon bond-forming reactions. chemdad.com Its applications are particularly noted in the realm of cross-coupling reactions, a cornerstone of modern organic synthesis.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction stands as a powerful method for the formation of C-C bonds, and DAPCy has been identified as an effective catalyst in this area. chemdad.comnih.gov This reaction typically involves the coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. nih.govyoutube.com The mild reaction conditions, tolerance of various functional groups, and the commercial availability and stability of boronic acids contribute to the widespread use of this reaction. nih.gov

Research has shown that the choice of reaction conditions when using DAPCy can control the outcome of Suzuki coupling reactions. researchgate.net The catalyst system, often involving a base and a suitable solvent, plays a crucial role in the catalytic cycle. The general mechanism of the Suzuki-Miyaura reaction involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with a boronic acid and subsequent reductive elimination to yield the biaryl product. nih.gov The efficiency and scope of this process can be significantly influenced by the nature of the palladium catalyst and its ligands.

DAPCy has been specifically utilized as a catalyst for the Suzuki coupling in the synthesis of dihexylfluorene derivatives. chemdad.com Studies have focused on the preparation of low molecular weight poly(fluorene)s using this air-stable, aryl-phosphine-free catalyst. researchgate.net In these syntheses, ethanol (B145695) was employed as the solvent with potassium hydroxide (B78521) serving as the base. researchgate.net The research demonstrated that side reactions such as debromination, hydrolytic deboronation, and hydroxy deboronation could be managed by carefully selecting the reaction conditions. researchgate.net This control allows for a more reliable and rapid synthesis of poly(fluorene)-based materials. researchgate.net

Table 1: Reaction Conditions for Poly(fluorene) Synthesis using DAPCy

| Parameter | Condition | Reference |

| Catalyst | trans-Bis(dicyclohexylamine)palladium diacetate (DAPCy) | researchgate.net |

| Solvent | Ethanol | researchgate.net |

| Base | Potassium Hydroxide (KOH) | researchgate.net |

| Reaction Time | 2 hours | researchgate.net |

The utility of DAPCy extends to the Suzuki-Miyaura coupling of dibromopyrone with boronic acids. chemdad.com This specific application highlights the catalyst's ability to facilitate the formation of C-C bonds with heterocyclic compounds. While the source indicates the use of DAPCy for this transformation, specific details regarding the aerobic nature of the conditions were not extensively elaborated in the provided search results. chemdad.com

Other Cross-Coupling Reactions

Beyond the Suzuki-Miyaura reaction, Bis(dicyclohexylamino)palladium acetate demonstrates catalytic activity in other types of cross-coupling reactions, expanding its utility in the synthesis of complex organic molecules.

DAPCy is an effective catalyst for the coupling reaction between aryl iodides and triarylbismuths. chemdad.com This reaction provides an alternative route to biaryl compounds. Triarylbismuth reagents can serve as arylating agents in palladium-catalyzed cross-coupling reactions.

Sonogashira-Type Cross-Coupling Reactions (e.g., with Organotitanium Compounds)

While the Sonogashira coupling traditionally involves the palladium-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide, variations of this reaction have been explored. One such variation involves the use of organotitanium compounds as coupling partners. Research has shown that diaryltitanocenes can serve as effective arylating agents in Sonogashira-type reactions. In these studies, palladium(II) acetate is often used as the catalyst precursor. For instance, the reaction of diphenyltitanocenes with ethynylbenzene in the presence of 20 mol% of palladium(II) acetate in DMF under open-flask conditions can produce the corresponding coupled product in high yields. catsyn.com This type of reaction is notable for proceeding under mild, base-free conditions and being atom-economical, with both aryl groups of the diaryltitanocene participating in the reaction. catsyn.com

Although specific studies detailing the use of this compound in Sonogashira couplings with organotitanium compounds are not prevalent in the reviewed literature, the foundational work with palladium(II) acetate suggests a potential application for this complex. The dicyclohexylamine (B1670486) ligands could influence the catalyst's stability and reactivity in such transformations.

Heck Reaction and Related Processes

The Heck reaction, a cornerstone of C-C bond formation, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.org The choice of catalyst and ligands is crucial for the efficiency and scope of this reaction. While many palladium sources are used, trans-Bis(dicyclohexylamine)palladium(II) acetate (DAPCy) has been identified as a catalyst in various coupling reactions. capes.gov.br

The general mechanism of the Heck reaction involves the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the olefin and subsequent β-hydride elimination to yield the product and regenerate the catalyst. tcichemicals.com The ligands on the palladium center, in this case, dicyclohexylamine, play a significant role in the catalytic cycle.

Below is a table summarizing typical conditions and outcomes for Heck reactions, often utilizing palladium(II) acetate as a precursor, which can be seen as a proxy for the potential applications of its derivatives like DAPCy. tcichemicals.comthermofisher.comorganic-chemistry.orgorganic-chemistry.org

Table 1: Representative Heck Reaction Conditions

| Aryl Halide | Alkene | Palladium Source | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ | K₂CO₃ | Aqueous Media | High |

| 4-Iodoanisole | Benzalacetone | Pd(0)-NHC | Various Amines | DMF | Variable |

| Aryl Iodides | Enones | Pd(OAc)₂ | DIPEA | NMP | Good |

Stille Coupling

The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide or pseudohalide. tcichemicals.comcore.ac.uk This reaction is valued for its tolerance of a wide array of functional groups and the stability of organotin reagents. core.ac.uk The catalyst system often consists of a palladium source and a ligand. trans-Bis(dicyclohexylamine)palladium(II) acetate is listed as a catalyst for Suzuki-Miyaura coupling reactions, which shares mechanistic similarities with the Stille coupling, suggesting its potential applicability. capes.gov.br

The catalytic cycle of the Stille reaction typically involves oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the organostannane, and reductive elimination to form the C-C bond and regenerate the Pd(0) species. americanelements.com

Table 2: Substrate Scope in Stille Coupling Reactions

| Organic Halide | Organostannane | Palladium Catalyst System | Conditions | Product Type |

|---|---|---|---|---|

| Aryl Iodides | Tributyl(phenyl)stannane | Pd(OAc)₂/Dabco | Aerobic | Biaryl |

| Aryl Bromides | Various | Pd(dba)₂/DAB-Cy | - | Biaryl |

| Aryl Chlorides | Tributylarylstannanes | Pd(OAc)₂/XPhos | 4 h | Biaryl |

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. researchgate.net This reaction is particularly useful for the formation of C-C bonds involving sp, sp2, and sp3-hybridized carbon atoms. The choice of palladium source and ligand is critical for achieving high yields and functional group tolerance. While specific examples using this compound are not extensively documented in the primary literature reviewed, related palladium complexes are highly effective. For instance, palladacycle precatalysts in combination with ligands like XPhos have been shown to be highly active for Negishi couplings.

Hiyama Coupling

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between organosilanes and organic halides. A key feature of this reaction is the need for an activating agent, such as a fluoride (B91410) ion or a base, to facilitate the transmetalation step. Palladium(II) acetate is a commonly used catalyst precursor in these reactions. For example, the combination of palladium acetate with the ligand XPhos has demonstrated high efficiency in the Hiyama cross-coupling of aryl mesylates with arylsilanes.

The reaction of various aryl-tethered alkenes with arylsilanes using palladium acetate as the catalyst in acetonitrile (B52724) at 80 °C has been shown to produce the corresponding products in good yields.

Table 3: Hiyama Coupling Examples with Palladium Acetate

| Substrate 1 | Substrate 2 | Catalyst System | Base/Activator | Yield (%) |

|---|---|---|---|---|

| Aryl Mesylates | Arylsilanes | Pd(OAc)₂ / XPhos | - | 40-97 |

| Aryl Halides | Aryltrimethoxysilanes | Pd(OAc)₂ / DABCO | - | 20-100 |

| Aryl Bromides | Triethoxy(aryl)silanes | Pd(NH₃)₂Cl₂ / Bipyridyl ligand | NaOH | 35-99 |

Oxidative Coupling of Olefins and Phenylboronic Acids

The palladium-catalyzed oxidative coupling of olefins with arylboronic acids represents a significant method for the synthesis of arylated olefins. These reactions, often referred to as oxidative Heck-type reactions, can proceed under various conditions, sometimes requiring an oxidant. Research has demonstrated the Pd(II)-catalyzed reaction of arylboronic acids with internal alkynes to produce tetrasubstituted olefins, using molecular oxygen as the oxidant in DMSO without a base.

In the context of olefins, palladium-catalyzed oxidative coupling has been achieved through C-H bond activation. For instance, the coupling of anilide derivatives with n-butylacrylate can be catalyzed by Pd(OAc)2 in the presence of an oxidant like benzoquinone. While direct studies employing this compound are scarce, the established reactivity of Pd(OAc)2 in these transformations suggests its potential as a competent catalyst.

Carbon-Heteroatom Bond Forming Reactions

Palladium catalysts are pivotal in the formation of carbon-heteroatom bonds, including C-N, C-O, and C-S bonds. These reactions are fundamental in the synthesis of pharmaceuticals and other functional materials. The catalytic cycle for these reactions often involves oxidative addition, coordination of the heteroatom-containing nucleophile, and reductive elimination.

The choice of ligand is critical in these transformations. For example, new generations of ligands have enabled challenging intermolecular C-O bond formations between primary alcohols and aryl halides. While specific data on this compound in this area is limited in the reviewed literature, the general principles of palladium catalysis for C-X bond formation are well-established. The dicyclohexylamine ligands in DAPCy would be expected to influence the steric and electronic environment of the palladium center, thereby affecting the efficiency and selectivity of C-N, C-O, and C-S bond-forming reactions.

Carbon-Nitrogen (C-N) Coupling Reactions (e.g., Buchwald-Hartwig)

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl halides or pseudohalides. tcichemicals.comwiley.comnih.gov This reaction is of paramount importance for the synthesis of arylamines, which are prevalent in pharmaceuticals, agrochemicals, and materials science. wiley.comnih.gov The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and reductive elimination to furnish the C-N coupled product and regenerate the Pd(0) catalyst. tcichemicals.com

This compound can serve as a robust palladium(II) precatalyst which is reduced in situ to the active Pd(0) species. The choice of phosphine (B1218219) ligand is crucial for the efficiency and scope of the reaction, with bulky and electron-rich ligands often promoting higher catalytic activity. wiley.com These ligands stabilize the palladium center and facilitate the key steps of the catalytic cycle. wiley.com For instance, the use of specialized biarylphosphine ligands has enabled the coupling of challenging substrates like aryl chlorides at room temperature. wiley.com

The general protocol for a Buchwald-Hartwig amination using a palladium source like this compound involves the reaction of an aryl halide with an amine in the presence of a base and the palladium catalyst system in a suitable solvent. tcichemicals.comtcichemicals.com

Table 1: Examples of Palladium-Catalyzed C-N Coupling of Aryl Chlorides This table presents representative examples of Buchwald-Hartwig amination of aryl chlorides with various amines using a palladium catalyst system. The data is illustrative of typical conditions and yields achievable.

| Entry | Aryl Chloride | Amine | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Chlorotoluene | Morpholine | XPhos | NaOtBu | Toluene (B28343) | Reflux | 94 tcichemicals.comtcichemicals.com |

| 2 | 4-Chloroanisole | Aniline | BrettPhos | NaOtBu | Toluene | 100 | 95 organic-chemistry.org |

| 3 | 2-Chlorotoluene | n-Hexylamine | BrettPhos | NaOtBu | Toluene | 80 | 92 organic-chemistry.org |

| 4 | 4-Chlorobenzonitrile | Di-n-butylamine | RuPhos | NaOtBu | THF | 80 | 91 nih.gov |

| 5 | 1-Chloro-4-(trifluoromethyl)benzene | N-Methylaniline | RuPhos | NaOtBu | THF | 80 | 93 nih.gov |

Carbon-Oxygen (C-O) Coupling Reactions

The palladium-catalyzed formation of carbon-oxygen bonds, a variant of the Buchwald-Hartwig coupling, provides a powerful method for the synthesis of aryl ethers. This transformation is particularly valuable for constructing diaryl ethers and alkyl aryl ethers, which are present in numerous natural products and pharmaceuticals. Similar to C-N coupling, these reactions typically involve the coupling of an aryl halide with an alcohol in the presence of a palladium catalyst and a suitable ligand and base. nih.govorganic-chemistry.org

This compound can act as the palladium source for these transformations. The development of specific bulky biarylphosphine ligands has been critical in expanding the scope of C-O coupling reactions to include less reactive aryl chlorides and a wider range of alcohols, including secondary alcohols. nih.gov The catalyst system must effectively promote the reductive elimination of the C-O bond while suppressing side reactions like β-hydride elimination, especially when using secondary alcohols. nih.gov

Table 2: Examples of Palladium-Catalyzed C-O Coupling of Aryl Halides with Alcohols This table showcases representative examples of palladium-catalyzed etherification reactions between aryl halides and alcohols, demonstrating the versatility of Pd(OAc)₂-based catalyst systems.

| Entry | Aryl Halide | Alcohol | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Chloroanisole | 2-Butanol | RockPhos | K₃PO₄ | t-Bu₃N | 90 | 70 nih.gov |

| 2 | 4-Bromotoluene | 1-Butanol | L6 | K₃PO₄ | Dioxane | 110 | 94 organic-chemistry.org |

| 3 | 1-Chloro-4-nitrobenzene | Ethanol | L6 | K₃PO₄ | Dioxane | 110 | 89 organic-chemistry.org |

| 4 | 2-Bromopyridine | 1-Hexanol | L6 | K₃PO₄ | Dioxane | 110 | 85 organic-chemistry.org |

| 5 | 4-Chlorotoluene | Cyclohexanol | RockPhos | K₃PO₄ | Toluene | 90 | 82 nih.gov |

Carbon-Phosphorus (C-P) Bond Formation

The formation of carbon-phosphorus bonds is crucial for the synthesis of organophosphorus compounds, which have widespread applications as ligands in catalysis, as building blocks in materials science, and as components of biologically active molecules. Palladium catalysis offers a direct and efficient method for C-P bond formation, typically through the cross-coupling of aryl halides or triflates with P-H compounds like secondary phosphine oxides or phosphines. organic-chemistry.org

In these reactions, this compound can serve as the palladium(II) precatalyst. The catalytic system, often in conjunction with a bidentate phosphine ligand such as dppf (1,1'-bis(diphenylphosphino)ferrocene), facilitates the coupling of a variety of (hetero)aryl halides with secondary phosphine oxides to produce tertiary phosphine oxides in good to excellent yields. organic-chemistry.org The reaction conditions are generally tolerant of a wide range of functional groups on both the aryl halide and the phosphine oxide. organic-chemistry.org

Table 3: Examples of Palladium-Catalyzed C-P Cross-Coupling of Aryl Halides This table provides examples of C-P bond formation between various aryl halides and secondary phosphine oxides using a Pd(OAc)₂/dppf catalyst system.

C-H Activation and Functionalization Reactions

Direct C-H activation and functionalization have become a transformative area in organic synthesis, offering a more atom- and step-economical approach to creating complex molecules by avoiding the pre-functionalization of starting materials. Palladium(II) catalysts, such as those derived from this compound, are particularly adept at mediating these reactions through various mechanisms, often guided by directing groups to achieve high levels of regioselectivity.

Ortho-C-H Olefination Strategies

Palladium-catalyzed ortho-C-H olefination allows for the direct introduction of an olefin into the position adjacent to a directing group on an aromatic ring. This strategy relies on the formation of a cyclometalated palladium intermediate, which then undergoes insertion of the olefin and subsequent β-hydride elimination to yield the ortho-alkenylated product. Weakly coordinating groups, such as ethers, can direct the palladium catalyst to the ortho-C-H bond, often with the aid of mono-protected amino acid (MPAA) ligands. nih.govnih.gov

A catalyst system comprising a palladium(II) source like this compound, an MPAA ligand, and an oxidant can effectively catalyze the ortho-olefination of arenes bearing weakly coordinating directing groups. nih.gov This methodology has been successfully applied to a range of substrates, including those containing ether functionalities, which are common in natural products and drug molecules. nih.gov

Table 4: Examples of Palladium-Catalyzed Ortho-C-H Olefination This table illustrates the ortho-C-H olefination of phenol (B47542) derivatives and other arenes using a Pd(OAc)₂-based catalyst system with a mono-protected amino acid ligand.

Meta-Selective C-H Activation via Nitrile-Containing Templates

Achieving meta-selective C-H functionalization is a significant challenge in organic synthesis due to the inherent electronic and steric biases that favor ortho and para substitution. A groundbreaking strategy to overcome this involves the use of a U-shaped template containing a nitrile group that directs a palladium catalyst to the meta-C-H bond of an attached arene. pkusz.edu.cnnih.govresearchgate.net

Computational and experimental studies have shown that the reaction proceeds through a Pd-Ag heterodimeric transition state. pkusz.edu.cnnih.gov The nitrile group of the template coordinates to a silver ion, which in turn positions the palladium catalyst in proximity to the meta-C-H bond, facilitating its selective activation and subsequent olefination. pkusz.edu.cnnih.gov The catalytic system typically employs a palladium(II) source, such as this compound, in combination with a silver salt which acts as both a co-catalyst and an oxidant. This approach has been successfully applied to the meta-olefination of various toluene derivatives and other arenes. pkusz.edu.cnchemrxiv.org

Table 5: Examples of Meta-Selective C-H Olefination with a Nitrile-Containing Template This table presents data on the meta-selective olefination of arenes using a palladium catalyst and a nitrile-containing directing template.

| Entry | Substrate | Olefin | Additive | Solvent | Temp (°C) | Yield (%) | Meta:Other Ratio |

| 1 | Toluene derivative | Ethyl acrylate | AgOPiv | HFIP | 90 | 81 | 81:19 pkusz.edu.cn |

| 2 | 3-Phenylpropanoic acid derivative | Ethyl acrylate | Cu(OTf)₂ | DCE | 100 | 75 | >95:5 chemrxiv.org |

| 3 | 2-Phenylethan-1-ol derivative | n-Butyl acrylate | Cu(OTf)₂ | DCE | 100 | 72 | >95:5 chemrxiv.org |

| 4 | 4-Fluorotoluene derivative | Ethyl acrylate | AgOPiv | HFIP | 90 | 75 | 90:10 pkusz.edu.cn |

| 5 | 4-Methoxy-toluene derivative | Ethyl acrylate | AgOPiv | HFIP | 90 | 68 | 98:2 pkusz.edu.cn |

Remote Para-C-H Activation Assisted by Directing Templates

The selective functionalization of the para-C-H bond of an arene is another formidable challenge. Similar to meta-selective strategies, this can be achieved using specifically designed directing templates. An unprecedented pyridine-based directing template has been developed for the palladium-catalyzed para-C-H alkenylation of arenes. nih.govnih.govrsc.org

This protocol allows for the para-selective olefination of various arenes, including phenylpropanoic acids, 2-phenyl benzoic acids, and benzyl (B1604629) alcohols. nih.govnih.gov The reaction is catalyzed by a palladium(II) source, like this compound, and can utilize air as the terminal oxidant. nih.gov A key advantage of this system is that the pyridine-based template can be readily synthesized and recycled under mild conditions, enhancing the practicality of this methodology. nih.govnih.govresearchgate.net

Table 6: Examples of Remote Para-C-H Alkenylation with a Pyridine-Based Template This table summarizes the results of palladium-catalyzed para-C-H alkenylation of various arenes using a recyclable pyridine-based directing template and a Pd(OAc)₂ catalyst.

Other Catalytic Transformations

Beyond C-H functionalization, this compound and related palladium complexes catalyze a variety of other important organic transformations.

Palladium-catalyzed cycloisomerization of enynes, which are molecules containing both an alkene and an alkyne, is a powerful method for the synthesis of carbo- and heterocyclic compounds. nih.govrsc.org These reactions can proceed through various mechanistic pathways, often initiated by the coordination of the palladium catalyst to the alkyne. nih.govmdpi.com The specific outcome of the reaction can often be controlled by the nature of the substrate and the reaction conditions. rsc.org For instance, the presence of different functional groups on the enyne substrate can direct the cycloisomerization towards the formation of diverse products such as pyrroles, cyclopentenes, and tetrahydropyridines. rsc.org In some cases, the reaction involves the nucleophilic attack of a species, such as acetate, on the palladium-activated alkyne. nih.gov

Table 1: Examples of Palladium-Catalyzed Cycloisomerization of Enynes

| Substrate Type | Catalyst System | Product Type | Reference |

|---|---|---|---|

| 1,6-Enynes | Palladium(II) acetate / 2,2'-bipyridine (B1663995) | Five-membered carbo- and heterocyclic compounds | nih.gov |

| Functionalized 1,6-Enynes | Pd(0) / Glucose | Pyrroles, Cyclopentenes, Tetrahydropyridines | rsc.org |

| Acetylenic Acids | Palladacycle | Polyheterocycles | mdpi.com |

Palladium-catalyzed carbonylation reactions are fundamental transformations for the synthesis of carbonyl-containing compounds such as esters and amides. nih.gov The alkoxycarbonylation of styrenes, for example, can lead to either saturated or unsaturated esters depending on the reaction conditions and the catalytic cycle that is operative. nih.govpreprints.org Two primary mechanistic pathways are generally considered: a "hydride cycle" that produces saturated esters, and an "alkoxy cycle" that yields unsaturated esters. nih.gov The choice of oxidant can be critical in determining which pathway is favored. nih.gov For instance, using p-benzoquinone as an oxidant can lead to a decrease in pH during the reaction, favoring the hydride pathway, while copper(II) acetate can maintain a more neutral pH, promoting the alkoxy pathway. nih.gov

The ligand environment around the palladium center also plays a significant role in the selectivity and efficiency of carbonylation reactions. rsc.orguantwerpen.be The steric and electronic properties of phosphine ligands, for instance, can influence the outcome of the methoxycarbonylation of styrene. rsc.org

Table 2: Selectivity in the Methoxycarbonylation of Styrene

| Catalyst System | Oxidant | Major Product | Reference |

|---|---|---|---|

| Palladium(II) / Phosphine Ligands | Varies | Saturated or Unsaturated Esters | nih.gov |

| Pyridinimine-Pd(II) Complexes | 1,4-Benzoquinone | Dimethyl phenylsuccinate | rsc.org |

| Pd(OAc)₂ / Phosphorus Ligands | - | Linear and Branched Esters | uantwerpen.be |

Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds and amines. organicreactions.org This transformation typically involves the in-situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. researchgate.net While various reducing agents can be employed, palladium catalysts have been shown to be effective in promoting this reaction, often using a hydrogen source like potassium formate. researchgate.net Palladium acetate, for instance, can catalyze the direct reductive amination of a broad range of aldehydes and ketones with both primary and secondary amines. researchgate.net This method is advantageous as it often proceeds under mild conditions and tolerates a variety of functional groups. researchgate.netharvard.edu

The choice of reducing agent is crucial. Sodium borohydride (B1222165) and its derivatives, such as sodium cyanoborohydride and sodium triacetoxyborohydride, are commonly used in reductive amination reactions. organicreactions.orgharvard.eduresearchgate.net The reactivity of these borohydride reagents can be modulated by pH and additives. harvard.edu

Despite a comprehensive search of available scientific literature, no specific research findings or data tables detailing the use of this compound as a catalyst in selective cascade reactions could be located. While this palladium complex is a known catalyst for various cross-coupling reactions, its application in the specific context of selective cascade or domino reactions does not appear to be documented in the reviewed sources.

Therefore, the section on "" focusing on "3.4.4. Selective Cascade Reactions" cannot be generated based on currently available information.

Mechanistic Insights and Catalytic Cycle Elucidation of Bis Dicyclohexylamino Palladium Acetate

General Catalytic Cycle Pathways in Palladium-Catalyzed Reactions

Palladium catalysts are renowned for their versatility, largely due to their ability to operate through several distinct catalytic cycles. The specific pathway is often influenced by the nature of the palladium precursor, ligands, substrates, and reaction conditions.

Pd(0)/Pd(II) Oxidative Addition-Reductive Elimination Cycles

The most common catalytic cycle for palladium-catalyzed cross-coupling reactions involves the alternation between the Pd(0) and Pd(II) oxidation states. youtube.comyoutube.com This cycle typically consists of three main steps:

Oxidative Addition: The cycle is initiated by the reaction of a low-coordinate, electron-rich Pd(0) species with an organic electrophile (e.g., an aryl halide, Ar-X). uwindsor.cayoutube.com In this step, the palladium center is oxidized from Pd(0) to Pd(II) as it inserts into the Ar-X bond, forming an arylpalladium(II) halide complex. youtube.comyoutube.com The rate of this step is often influenced by the electron density at the palladium center; more electron-donating ligands can accelerate oxidative addition. nih.gov

Transmetalation: The arylpalladium(II) halide intermediate then reacts with a nucleophilic coupling partner (e.g., an organoboron, organotin, or organozinc reagent). In this step, the organic group from the nucleophile is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.

Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex, which forms the new carbon-carbon bond of the desired product and regenerates the catalytically active Pd(0) species, allowing the cycle to continue. youtube.com This step is often favored by bulky ligands. nih.gov

For a precursor like Bis(dicyclohexylamino)palladium acetate (B1210297), an initial reduction of the Pd(II) center to Pd(0) is required to enter this cycle. This reduction can be facilitated by various reagents in the reaction mixture, such as phosphines, amines, or alcohols. osi.lv

Pd(II)/Pd(IV) Catalytic Cycles

In some palladium-catalyzed reactions, particularly those involving C-H activation and functionalization, a Pd(II)/Pd(IV) cycle is operative. researchgate.net This pathway is often proposed when strong oxidants are present in the reaction mixture. researchgate.net

The key steps in this cycle are:

C-H Activation/Oxidative Addition: A Pd(II) complex reacts with a substrate, often directed by a coordinating group, to form a palladacycle. This intermediate is then oxidized by an external oxidant to a Pd(IV) species. researchgate.net

Reductive Elimination: The Pd(IV) intermediate undergoes reductive elimination to form the functionalized product. This step is often more facile from a high-valent Pd(IV) center compared to a Pd(II) center, especially for the formation of C-O, C-N, or C-halogen bonds. researchgate.net

Regeneration: The resulting Pd(II) species is then ready to start the next catalytic cycle.

The viability of a Pd(II)/Pd(IV) cycle with Bis(dicyclohexylamino)palladium acetate would depend on the specific reaction conditions, particularly the presence of a suitable oxidant capable of accessing the Pd(IV) state. researchgate.net

Palladium(II) Hydride-Mediated Pathways

Palladium(II) hydride species are key intermediates in a variety of catalytic reactions, including alkene isomerization, hydrogenation, and hydrofunctionalization reactions. nih.govresearchgate.net These pathways typically involve the following steps:

Formation of a Pd(II)-H Species: A palladium(II) hydride can be generated in situ from a Pd(II) precursor through various methods, such as the reaction with a hydride source (e.g., silanes or boranes) or through β-hydride elimination from a palladium-alkyl intermediate. nih.govnih.gov

Migratory Insertion: The palladium hydride then undergoes migratory insertion with an unsaturated substrate like an alkene or alkyne, forming a new palladium-alkyl or palladium-vinyl species.

Subsequent Reaction and Regeneration: This intermediate can then undergo further reactions, such as coupling with another substrate or β-hydride elimination to release an isomerized alkene and regenerate the palladium hydride.

For this compound, the formation of palladium hydride intermediates could be relevant in reactions involving unsaturated substrates and a hydride source.

Identification and Characterization of Active Palladium Species

The catalytically active species in palladium-catalyzed reactions is often a low-coordinate, highly reactive complex that is present in very low concentrations, making its direct observation and characterization challenging. The precursor, this compound, is a stable Pd(II) complex that requires activation to enter a catalytic cycle.

Monomeric vs. Dimeric and Trimeric Palladium Forms in Solution and their Catalytic Relevance

Palladium(II) acetate is known to exist in solution as an equilibrium mixture of trimeric, dimeric, and monomeric forms, with the trimeric structure being prevalent in non-coordinating solvents. osi.lvwikipedia.orgresearchgate.net The dissociation of these aggregates into more reactive monomeric species is often a key step in the formation of the active catalyst. researchgate.net

In the presence of coordinating ligands, such as dicyclohexylamine (B1670486), the trimeric structure of palladium acetate is expected to break down to form monomeric or dimeric complexes. researchgate.net The general equilibrium can be represented as:

[Pd(OAc)₂]₃ ⇌ 1.5 [Pd(OAc)₂]₂ ⇌ 3 Pd(OAc)₂

The catalytic relevance of these forms is summarized in the table below, based on general observations for palladium acetate.

| Palladium Form | General Catalytic Relevance |

| Trimeric | Generally considered a stable, less reactive "pre-catalyst" or resting state. osi.lv |

| Dimeric | Can be a catalytically active species or an intermediate in the formation of monomers. |

| Monomeric | Often considered the most catalytically active form, readily undergoing reduction or ligand exchange to enter the catalytic cycle. researchgate.net |

This table represents generalized information for palladium acetate and its behavior in the presence of ligands. Specific data for this compound is not available in the searched literature.

Influence of Dicyclohexylamine Ligand and Acetate Anion on Active Species Formation

The dicyclohexylamine and acetate ligands play crucial roles in modulating the properties and reactivity of the palladium center.

Dicyclohexylamine Ligand:

Steric Bulk: Dicyclohexylamine is a bulky secondary amine. The steric hindrance from the two cyclohexyl groups can influence the coordination number of the palladium center, favoring the formation of lower-coordinate, more reactive species. nih.gov This bulk can also promote the reductive elimination step in cross-coupling reactions.

Electron Donation: As an amine, dicyclohexylamine is an electron-donating ligand. This increases the electron density on the palladium center, which can facilitate the oxidative addition of electrophiles in Pd(0)/Pd(II) cycles. nih.gov

Lability: The Pd-N bond in amine complexes is generally more labile than the Pd-P bond in phosphine (B1218219) complexes. This lability can be advantageous in catalytic cycles that require ligand dissociation to open a coordination site for substrate binding.

Acetate Anion:

Leaving Group: The acetate anion can act as a leaving group, being displaced by other ligands or substrates during the catalytic cycle.

Internal Base: The acetate ligand can function as an internal base, assisting in proton abstraction steps, such as in C-H activation reactions. capes.gov.br

Bridging Ligand: Acetate is known to form bridging structures in palladium(II) acetate trimers and dimers, influencing the aggregation state of the palladium precursor. osi.lvwikipedia.org

The interplay between the bulky, electron-donating dicyclohexylamine ligand and the versatile acetate anion will ultimately define the nature of the active species generated from this compound and its subsequent catalytic activity.

A summary of the likely influences of the ligands on the formation of active species is presented below.

| Ligand | Property | Likely Influence on Active Species Formation |

| Dicyclohexylamine | Bulky, electron-donating | Promotes formation of monomeric species, facilitates oxidative addition, and may accelerate reductive elimination. |

| Acetate | Anionic, potential bridging ligand | Can be displaced to generate a vacant coordination site; may act as an internal base in certain mechanistic pathways. |

This table is based on general principles of coordination chemistry and catalysis, as specific studies on the active species derived from this compound are not detailed in the available literature.

Role of Cationic Palladium Species in C-H Activation Processes

The catalytic activity of palladium complexes in C-H activation is often enhanced by the generation of more electrophilic, cationic palladium species. While this compound is a neutral Pd(II) complex, it can serve as a precursor to active cationic catalysts. The generation of these species is typically achieved by the addition of an acid, where the acetate ligands are scavenged, opening a coordination site and increasing the Lewis acidity of the palladium center. beilstein-journals.orgnih.gov

Mechanistic studies have shown that for C-H activation reactions catalyzed by neutral palladium(II) acetate, the addition of a strong acid with a non-coordinating counter-ion, such as HBF₄, can generate a highly reactive cationic palladium(II) species. beilstein-journals.orgnih.gov This process is believed to proceed via protonation and dissociation of an acetate ligand. The resulting cationic [Pd(L)₂(OAc)]⁺ or [Pd(L)₂]²⁺ species (where L is the dicyclohexylamine ligand) are more electrophilic and can activate C-H bonds more readily, often at milder conditions like room temperature. nih.govscispace.com

The proposed catalytic cycle involving cationic palladium typically begins with the C-H activation of a substrate by the electrophilic palladium center to form a cationic palladacycle intermediate. beilstein-journals.org This intermediate can then react with a coupling partner (e.g., an arylboronic acid or an alkene). beilstein-journals.orgscispace.com The final step involves the regeneration of the active cationic palladium catalyst, closing the catalytic loop. beilstein-journals.org The necessity of an acetate scavenger, like a tetrafluoroborate (B81430) (BF₄⁻) source, has been demonstrated in several coupling reactions, where no product formation occurs in its absence, highlighting the crucial role of the cationic pathway. beilstein-journals.org

Table 1: Factors Influencing the Formation and Reactivity of Cationic Palladium Species

| Factor | Description | Mechanistic Implication | Reference |

| Acid Additive | Strong acids (e.g., HBF₄, TfOH) with non-coordinating anions are used. | Promotes the dissociation of acetate ligands to generate a more electrophilic, cationic Pd center. | beilstein-journals.orgmdpi.com |

| Solvent | The choice of solvent can influence the stability and reactivity of the cationic species. | Polar, coordinating solvents like acetonitrile (B52724) can stabilize the cationic palladium complex. | scispace.com |

| Directing Group | Substrates with directing groups facilitate C-H activation by coordinating to the Pd center. | The directing group brings the C-H bond into proximity with the metal, favoring the formation of a palladacycle. | nih.govscispace.com |

| Counter-ion | The nature of the counter-ion (e.g., BF₄⁻, OTf⁻) can affect the catalyst's solubility and reactivity. | Non-coordinating anions are preferred to avoid deactivation of the cationic palladium center. | beilstein-journals.orgmdpi.com |

Detailed Mechanistic Steps and Transition State Analysis

The catalytic cycles involving this compound are multifaceted, comprising several fundamental steps. Understanding these steps and their associated transition states is key to optimizing reaction conditions and predicting outcomes.

Oxidative Addition Processes

Oxidative addition is a fundamental step in many palladium-catalyzed cross-coupling reactions, typically involving the insertion of a low-valent palladium center, usually Pd(0), into a covalent bond. youtube.comyoutube.com In catalytic cycles that start with the Pd(II) precatalyst this compound, a Pd(0) species must first be generated in situ. This reduction can be effected by various reagents in the reaction mixture, such as phosphines, amines, or one of the coupling substrates. youtube.com

Once the active Pd(0) species, often coordinated to dicyclohexylamine ligands, is formed, it can undergo oxidative addition with a substrate, for instance, an aryl halide (Ar-X). youtube.com This step involves the cleavage of the Ar-X bond and the formation of new Pd-Ar and Pd-X bonds, resulting in a square planar Pd(II) complex. youtube.comyoutube.com The palladium center is formally oxidized from the 0 to the +2 oxidation state.

The mechanism of oxidative addition can vary. A concerted, three-centered transition state is often proposed, where the palladium atom interacts simultaneously with the aryl carbon and the halide. nih.gov Alternatively, a stepwise mechanism involving nucleophilic attack of the electron-rich Pd(0) center on the electrophilic carbon of the aryl halide may occur. nih.gov The specific pathway is influenced by factors such as the nature of the halide, the electronic properties of the aryl group, and the steric and electronic properties of the ligands on the palladium center. nih.govnih.gov

Ligand Exchange and Coordination Geometry Effects

Ligand exchange is a dynamic and crucial process throughout the catalytic cycle, influencing the reactivity and stability of palladium intermediates. researchgate.net The dicyclohexylamine ligands in this compound are relatively bulky, which affects the coordination sphere of the palladium center. These ligands can dissociate to open up coordination sites necessary for substrate binding and subsequent elementary steps. unibe.ch

The coordination geometry around the palladium center is typically square planar for Pd(II) species. researchgate.net However, the coordination number and geometry can change during the reaction. For example, a four-coordinate square planar complex may lose a ligand to become a more reactive three-coordinate T-shaped intermediate before oxidative addition or reductive elimination. berkeley.edu The cis/trans isomerization of ligands is also a key factor, as certain steps, like reductive elimination, require the two coupling fragments to be in a cis orientation to one another. unibe.chumb.edunih.gov The hemilabile nature of certain amine-based ligands allows for flexible coordination, where one coordinating arm can reversibly dissociate, facilitating catalytic steps. nih.gov The electronic properties of the ligands are also critical; electron-donating ligands like dicyclohexylamine increase the electron density on the palladium center, which can promote oxidative addition but may slow down reductive elimination. snnu.edu.cn

Concerted Metalation-Deprotonation (CMD) Pathways in C-H Activation

For Pd(II)-catalyzed C-H activation, the Concerted Metalation-Deprotonation (CMD) mechanism is widely accepted as a low-energy pathway. wikipedia.orgresearchgate.net This mechanism is particularly relevant for catalysts derived from palladium(II) acetate. In the CMD pathway, the C-H bond cleavage and the Pd-C bond formation occur in a single, concerted step through a six-membered cyclic transition state. wikipedia.orgresearchgate.net

The process involves the coordination of the substrate's C-H bond to the palladium center. Simultaneously, a base, which is often the acetate ligand from the palladium precursor, abstracts the proton from the C-H bond. researchgate.netnih.gov This avoids the formation of a high-energy, discrete organopalladium hydride intermediate. wikipedia.org The dicyclohexylamine ligands remain coordinated to the palladium, influencing the steric and electronic environment of the transition state. Computational and experimental studies have shown that the carboxylate ligand plays a vital role as an internal base, making palladium acetate an effective precatalyst for this transformation. wikipedia.orgnih.gov The CMD mechanism is favored for a variety of aryl, alkenyl, and even some alkyl C-H bonds, and its prevalence indicates it is a widespread pathway in palladium-catalyzed direct functionalization reactions. wikipedia.orgnih.gov

Table 2: Comparison of C-H Activation Mechanisms

| Mechanism | Key Feature | Transition State | Role of Acetate/Base | Reference |

| Concerted Metalation-Deprotonation (CMD) | Synchronous C-H cleavage and Pd-C bond formation. | Typically a six-membered cyclic transition state. | Acts as an internal base to accept the proton. | mdpi.comwikipedia.orgresearchgate.net |

| Electrophilic Palladation (SEAr-type) | Stepwise process involving electrophilic attack of Pd(II) on the C-H bond. | Wheland-like intermediate (sigma complex). | Not directly involved in the C-H cleavage step. | beilstein-journals.org |

| Oxidative Addition | Insertion of Pd(0) into the C-H bond. | Three-centered [Pd(H)(C)] transition state. | Not required for the C-H cleavage step. | snnu.edu.cn |

Alkene Insertion and Beta-Hydride Elimination Steps

Following the formation of a palladacycle or an arylpalladium intermediate, subsequent steps often involve reactions with unsaturated partners like alkenes. Alkene insertion, also known as carbopalladation, involves the coordination of the alkene to the palladium center, followed by the migratory insertion of the alkene into the Pd-C bond. nih.govyoutube.com This forms a new, more complex alkylpalladium intermediate and a new carbon-carbon bond.

This newly formed alkylpalladium species can then undergo β-hydride elimination, provided there is a hydrogen atom on the carbon atom beta to the palladium. researchgate.netresearchgate.net This step requires a vacant coordination site on the palladium and a syn-periplanar arrangement of the Pd-C-C-H atoms. umb.edu The β-hydride elimination results in the formation of a palladium-hydride species and a new alkene product. nih.gov The sequence of alkene insertion and β-hydride elimination is the cornerstone of the Heck reaction. nih.gov The regioselectivity and stereoselectivity of these steps are highly dependent on the electronic and steric properties of both the substrate and the ligands on the palladium catalyst. In some cases, the palladium catalyst can "walk" along a carbon chain via a series of reversible β-hydride elimination and re-insertion steps. nih.gov

Reductive Elimination Pathways

Reductive elimination is the final, product-forming step in most palladium-catalyzed cross-coupling cycles. youtube.comumb.edu It involves the formation of a new bond between two groups (e.g., aryl-aryl, aryl-carbon) attached to the palladium center, with the concomitant reduction of the palladium's oxidation state, typically from Pd(II) to Pd(0). youtube.comyoutube.com The resulting Pd(0) species is then ready to re-enter the catalytic cycle. youtube.com

For reductive elimination to occur from a four-coordinate square planar Pd(II) complex, the two groups destined to couple must be in a cis orientation to each other. umb.edu If they are trans, a cis/trans isomerization must precede the elimination. The reaction is thought to proceed through a three-centered transition state. umb.edu The rate of reductive elimination is influenced by several factors. Electron-withdrawing groups on the palladium and bulky ligands tend to accelerate the reaction. researchgate.net Conversely, electron-donating ligands, like dicyclohexylamine, can slow down reductive elimination by increasing the electron density at the metal center, which disfavors the reduction in its oxidation state. princeton.edu The process is generally thermodynamically favorable, especially when forming stable C-C or C-H bonds. umb.edu

The Role of the Acetate Anion as an Internal Base or Bidentate Ligand

The acetate anion (OAc⁻), a component of the precursor palladium(II) acetate, plays a crucial and multifaceted role in palladium-catalyzed reactions. nih.govnih.govwikipedia.org Its function extends beyond that of a simple counterion, often participating directly in the catalytic cycle as either an internal base or a bidentate ligand. nih.govnih.gov The specific role of the acetate is highly dependent on the reaction conditions and the nature of the other ligands and substrates involved.

As an internal base , the acetate anion can facilitate C-H bond activation, a key step in many cross-coupling reactions. nih.gov This was notably proposed in early studies of cyclopalladation, where the presence of acetate was found to be critical for the reaction to proceed. nih.gov The accepted mechanism involves the carboxylate group of the acetate deprotonating a C-H bond in a concerted manner with the formation of a Pd-C bond, often through a six-membered cyclic transition state. nih.gov This is particularly significant in reactions where external bases are weak or absent. Computational studies have further supported this role, indicating that the basicity of the acetate is a primary factor in lowering the energy barrier for C-H activation. nih.gov

Alternatively, the acetate anion can act as a bidentate ligand , coordinating to the palladium center through both of its oxygen atoms. nih.govnih.gov This bidentate coordination can influence the geometry and electronic properties of the palladium complex, thereby affecting its reactivity and stability. nih.govchemscene.com For instance, in certain aerobic oxidation reactions, the coordination of bidentate ligands like 2,2'-bipyridine (B1663995) can inhibit the reaction, highlighting the delicate balance required in ligand coordination. nih.gov However, in other contexts, the formation of a bidentate acetate complex can be a crucial step in the catalytic cycle. The interconversion between monodentate and bidentate coordination of the acetate can open up coordination sites on the palladium center, allowing for the binding of substrates.

In the context of C-H activation at high-valent palladium(IV) centers, detailed mechanistic studies have shown a multi-step process. nih.gov This process begins with a chloride-to-acetate ligand exchange, followed by isomerization and then C-H cleavage, where the acetate likely functions as an intramolecular base. nih.gov The ability of acetate to assist in C-H activation at these higher oxidation states has significant implications for designing and optimizing catalytic processes. nih.gov

The following table summarizes the dual roles of the acetate anion in palladium catalysis:

| Role | Description | Mechanistic Significance |

| Internal Base | The acetate anion directly deprotonates a C-H bond of the substrate. | Facilitates the crucial C-H activation step, often through a concerted metalation-deprotonation (CMD) pathway. nih.gov |

| Bidentate Ligand | The acetate anion coordinates to the palladium center through both oxygen atoms. | Influences the catalyst's stability, geometry, and reactivity by modulating the electronic environment of the palladium. nih.govnih.gov |

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the complex mechanisms of palladium-catalyzed reactions, including those involving this compound. researchgate.netacs.orgrsc.org DFT calculations allow for the detailed investigation of reaction pathways, the characterization of transient intermediates, and the determination of the energetic feasibility of various mechanistic steps. researchgate.netacs.orgacs.org

In the study of Suzuki-Miyaura cross-coupling reactions, DFT calculations have been instrumental in modeling the mechanism, considering multiple interconnected pathways that can start from different palladium species. acs.orgacs.org These calculations have shown that anionic pathways, involving palladium(II) monophosphine complexes with two acetate ligands, can be energetically favorable. acs.orgacs.org The formation of these anionic intermediates is a consequence of the oxidative addition of a reagent like acetic anhydride (B1165640) to an anionic palladium(0) species. acs.org

DFT has also been crucial in understanding the role of ligands in C-H functionalization reactions. For example, computational studies on mono-N-protected amino acid (MPAA) ligands revealed that they bind to Pd(II) in a bidentate fashion and actively participate in C-H cleavage. nih.gov These calculations demonstrated that a dianionic MPAA ligand stabilizes a monomeric palladium pathway, which is energetically favored over pathways involving only acetate ligands. nih.gov The greater basicity of the amidate in the MPAA ligand compared to acetate was identified as a key factor. nih.gov

Furthermore, DFT calculations have been employed to study the electronic, vibrational, and thermodynamic properties of palladium-N-heterocyclic carbene (NHC) PEPPSI-type complexes. rsc.org By comparing the experimental molecular geometry with the minimized structure obtained from DFT, researchers can confirm the proposed structures and gain insights into the electronic nature of the catalyst. rsc.org

The table below presents examples of how DFT has been applied to study palladium-catalyzed reactions:

| Application of DFT | System Studied | Key Insights |

| Mechanism Elucidation | Suzuki-Miyaura cross-coupling | Revealed energetically favorable anionic pathways involving monophosphine palladium complexes with acetate ligands. acs.orgacs.org |

| Ligand Role | C-H functionalization with MPAA ligands | Showed bidentate coordination of MPAA and its active participation in C-H cleavage, stabilizing a monomeric Pd pathway. nih.gov |

| Catalyst Characterization | Pd-NHC PEPPSI-type complexes | Confirmed molecular structures and provided information on electronic and thermodynamic properties. rsc.org |

| Reaction Selectivity | 1,3-dipolar cycloadditions | Investigated different mechanistic pathways (stepwise radical vs. concerted) to explain observed regioselectivity. mdpi.com |

A significant application of computational chemistry in catalysis is the prediction of transition state (TS) structures and their associated energy barriers. researchgate.net This information is critical for understanding reaction kinetics and selectivity. DFT calculations are frequently used to locate and characterize these high-energy transition states. researchgate.netillinois.edu

For instance, in the context of the Suzuki-Miyaura reaction, computational analysis has been used to bolster mechanistic investigations by identifying the transition state for the transmetalation step. illinois.edu The calculated activation energy for the migration of an aryl group in a proposed intermediate was found to be lower in one isomer due to reduced steric crowding and bond formation trans to a less donating ligand. illinois.edu Impressively, the computationally derived activation parameters showed remarkable agreement with those determined experimentally through Arrhenius analysis. illinois.edu

Machine learning models are also being developed to predict enzyme-catalyzed energy barriers using data from molecular dynamics simulations. nih.gov While still an emerging area, these methods hold promise for accelerating the prediction of catalytic efficiencies. nih.gov

The following table showcases the application of computational methods in predicting transition states and energy barriers:

| Reaction Studied | Computational Method | Finding |

| Suzuki-Miyaura Cross-Coupling | DFT | Calculated activation parameters for the transmetalation step that matched experimental data. illinois.edu |

| Bimetallic Au-Pd Catalysis | DFT | Identified reductive elimination as the rate-determining step and elucidated the requirements for transmetalation. researchgate.net |

| Enzyme Catalysis | Machine Learning/MD Simulations | Explored the prediction of energy barriers from simulation snapshots, showing potential for future applications. nih.gov |

For complex chemical systems with multiple competing reaction channels, the stochastic simulation algorithm (SSA) provides a powerful computational method for modeling the system's evolution over time. ed.ac.ukox.ac.uk Unlike deterministic approaches that model average concentrations, the SSA simulates every individual reaction event, making it particularly useful for systems with low populations of certain species where stochastic fluctuations are significant. ed.ac.ukox.ac.uk

The SSA is an exact numerical simulation method for well-stirred chemically reacting systems. ed.ac.uk However, its computational cost can be high for realistic problems, especially those with multiple time scales (i.e., both fast and slow reactions). ed.ac.uk To address this, multiscale stochastic simulation algorithms (MSSA) have been developed. ed.ac.uk These methods combine the SSA with a stochastic formulation of the partial equilibrium assumption, making them much more efficient for systems with fast reactions, even when the population of the fast species is small. ed.ac.uk

The development of parallelized SSA and τ-leap algorithms further enhances the feasibility of simulating complex reaction networks by reducing computational time. purdue.edu These methods distribute the computational load of generating random numbers for sample paths, making the simulation of large and complex systems more tractable. purdue.edu

Experimental Mechanistic Investigation Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the experimental investigation of catalytic mechanisms, allowing for the real-time monitoring of catalyst species and the identification of elusive intermediates. acs.orgtamu.edunih.gov Various NMR techniques, including ¹H, ¹³C, ³¹P, and even ¹⁰⁵Pd NMR, provide detailed structural and dynamic information about the species present in a reaction mixture. acs.orgtamu.edunih.govrsc.org

In the study of palladium-catalyzed cross-coupling reactions, rapid-injection NMR has been successfully used to identify and characterize intermediates that were previously only hypothesized. illinois.edu For example, in the Suzuki-Miyaura reaction, this technique enabled the structural and kinetic characterization of three different intermediates containing the critical B-O-Pd linkage. illinois.edu

High-resolution magic angle spinning (HRMAS) NMR spectroscopy is particularly useful for studying catalyst systems immobilized on solid supports. tamu.eduresearchgate.net This technique has been used to investigate the palladium component of an immobilized Sonogashira catalyst, allowing for the in situ monitoring of ligand coordination strengths and the detection of "palladium hopping" between different support batches. tamu.edu

¹H NMR spectroscopy can be used to track the concentration of active catalyst species during a reaction. acs.org For instance, the signal corresponding to a Pd-bound PPh₃ ligand can be observed and its intensity and chemical shift can be correlated with catalytic activity. acs.org The disappearance of this signal often indicates the cessation of the reaction. acs.org Furthermore, solid-state NMR, including ¹H and ²⁷Al MAS NMR, has been used to investigate the interaction between palladium nanoparticles and a γ-Al₂O₃ support, revealing the formation of new hydroxyl groups that suggest a support-concerted metalation-deprotonation (SCMD) process. acs.org

The following table provides examples of how NMR spectroscopy has been utilized in mechanistic studies of palladium catalysis:

| NMR Technique | Application | Key Findings |

| Rapid-Injection NMR | Suzuki-Miyaura cross-coupling | Identification and characterization of intermediates with a B-O-Pd linkage. illinois.edu |

| ³¹P HRMAS NMR | Immobilized Sonogashira catalyst | In situ monitoring of ligand coordination and palladium migration between supports. tamu.edu |

| ¹H NMR | Pd-PPh₃ catalyzed reaction | Real-time tracking of the active catalyst species and correlation with catalytic activity. acs.org |

| Solid-State ¹H and ²⁷Al MAS NMR | Pd/γ-Al₂O₃ catalyst | Revealed the formation of new hydroxyl groups, suggesting a support-concerted metalation-deportation mechanism. acs.org |

| ¹H and ¹³C NMR | Characterization of palladium catalysts | Used for the structural characterization of newly synthesized palladium complexes. researchgate.net |

Kinetic Isotope Effect (KIE) Studies for Rate-Determining Steps

Kinetic Isotope Effect (KIE) studies are a powerful tool for determining the rate-determining step (RDS) of a catalytic cycle. By comparing the reaction rates of substrates containing heavier isotopes (e.g., Deuterium or Carbon-13) at specific positions with their non-isotopically labeled counterparts, chemists can infer whether a particular bond is broken or formed during the slowest step of the reaction.

For palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction where DAPCy is employed, the oxidative addition of the aryl halide to the Pd(0) center is often the rate-determining step. alfachemic.comchemrxiv.org A significant primary KIE (kH/kD > 1) would be expected if C-H bond activation is the RDS, while a near-unity KIE for a C-X bond (where X is a halogen) might suggest that a step preceding the C-X bond cleavage, such as ligand dissociation or binding of a reactant, is rate-limiting. nih.govacs.org For instance, studies on the archetypal Pd(PPh₃)₄-catalyzed Suzuki-Miyaura reaction have shown a ¹³C KIE of 1.020 for the carbon-bromine bond, providing evidence that oxidative addition to a monoligated palladium complex is the RDS under catalytic conditions. nih.gov

Specific KIE data for reactions catalyzed by this compound are not available in the searched literature. Such a study would involve synthesizing isotopically labeled substrates and comparing their reaction rates under catalysis by DAPCy to pinpoint the turnover-limiting step in its specific catalytic cycle.

Mass Spectrometry (MS) for Palladium Complex Identification

Mass spectrometry, particularly soft ionization techniques like Electrospray Ionization (ESI-MS), is invaluable for identifying and characterizing transient intermediates and catalyst decomposition products within a catalytic cycle. chemrxiv.org This method allows for the direct observation of charged or chargeable species in the reaction mixture, providing snapshots of the catalyst's state.

In the context of a reaction catalyzed by this compound, ESI-MS could be used to:

Confirm the formation of the active Pd(0) species from the Pd(II) precatalyst.

Detect key intermediates, such as the oxidative addition product, [Ar-Pd(II)-(N(Cy)₂H)₂-X]⁺.

Identify products of transmetalation and other catalyst states.

Observe catalyst deactivation pathways, such as the formation of palladium clusters or unwanted side-products.

While general studies have demonstrated the utility of MS in tracking palladium complexes, nih.govnih.gov a specific mass spectrum or detailed fragmentation analysis for this compound was not found in the available literature. A hypothetical analysis would likely show initial loss of acetate ligands, followed by fragmentation of the dicyclohexylamine ligands.

Table 1: Hypothetical Key Ions in Mass Spectrometric Analysis of a DAPCy-Catalyzed Reaction This table is illustrative and not based on experimental data for the specified compound.

| m/z Value (Hypothetical) | Proposed Species | Description |

|---|---|---|

| 587.14 | [Pd(OAc)₂(N(Cy)₂H)₂] | Molecular weight of the parent compound. |

| 528.12 | [Pd(OAc)(N(Cy)₂H)₂]⁺ | Loss of one acetate ligand. |

X-ray Crystallography for Structural Characterization of Palladium(II) Complexes

Typically, Pd(II) complexes adopt a square-planar geometry. For a trans configured complex, the two dicyclohexylamine ligands would be positioned opposite each other, as would the two acetate ligands. Key structural parameters would include the Pd-N and Pd-O bond lengths and the N-Pd-N and O-Pd-O bond angles (expected to be near 180° for a trans isomer).

Despite its commercial availability and use, a published crystal structure with corresponding crystallographic data (e.g., CCDC deposition number, bond lengths, and angles) for this compound could not be located in the searched resources. The data for related palladium(II) amine complexes confirm the prevalence of square-planar geometries. mdpi.com

Table 2: Typical Crystallographic Parameters for trans-Palladium(II) Amine Complexes This table presents typical data for analogous compounds and is not specific to this compound.

| Parameter | Typical Value Range | Significance |

|---|---|---|

| Crystal System | Monoclinic, Orthorhombic | Describes the symmetry of the unit cell. |

| Space Group | P2₁/c, P-1 | Defines the symmetry elements within the crystal. |

| Pd-N Bond Length | 2.0 - 2.1 Å | Indicates the strength of the palladium-amine bond. |

| Pd-O Bond Length | 2.0 - 2.1 Å | Indicates the strength of the palladium-acetate bond. |

| N-Pd-N Angle | ~180° | Confirms trans geometry of the amine ligands. |

| O-Pd-O Angle | ~180° | Confirms trans geometry of the acetate ligands. |

Cyclic Voltammetry and Electrochemical Studies of Palladium Catalyst Behavior

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox behavior of a catalyst. It provides information on the potentials at which the catalyst is oxidized and reduced, which is crucial for understanding its role in catalytic cycles that involve changes in the metal's oxidation state (e.g., Pd(II) to Pd(0) and back).

For a Pd(II) precatalyst like this compound, a CV experiment would reveal the potential required for its reduction to the active Pd(0) species. This information is vital for optimizing reaction conditions and understanding how additives or reaction partners might facilitate catalyst activation. Studies on related palladium(II) diaminocarbene complexes have shown irreversible reduction waves in the range of -1.50 to -2.0 V versus a saturated calomel (B162337) electrode (SCE), corresponding to a two-electron cathodic process to form the zerovalent palladium species.